5-[(Diethylamino)methyl]pyridine-3-carboxylic acid
Description
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid (systematic IUPAC name: this compound) is a pyridine derivative featuring a diethylamino-methyl substituent at the 5-position and a carboxylic acid group at the 3-position of the pyridine ring. The diethylamino group enhances solubility in organic solvents and may influence biological activity through steric and electronic effects.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(diethylaminomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)8-9-5-10(11(14)15)7-12-6-9/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
CWHUSZQEBKEVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with diethylamine and formaldehyde under controlled conditions. One common method involves the Mannich reaction, where pyridine-3-carboxylic acid is reacted with diethylamine and formaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., amino, hydroxy) at position 5 may modulate the acidity of the carboxylic acid group at position 3, affecting reactivity in coupling reactions .
Physicochemical Properties
Biological Activity
5-[(Diethylamino)methyl]pyridine-3-carboxylic acid, commonly referred to as DEAPCA, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a diethylamino group attached to a pyridine ring, which may influence its interaction with biological systems. Understanding the biological activity of DEAPCA is crucial for its potential applications in pharmacology and medicinal chemistry.
- Molecular Formula: C13H17N2O2
- Molecular Weight: 233.29 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(N(C)C)C(=O)C1=CN=CC=C1C(=O)O
DEAPCA's biological activity is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The diethylamino group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets. Preliminary studies suggest that DEAPCA may act as an inhibitor of certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research has indicated that DEAPCA exhibits antimicrobial properties against a range of pathogens. A study demonstrated that DEAPCA showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL depending on the strain tested .
Anti-inflammatory Effects
DEAPCA has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that DEAPCA can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's IC50 values for cytokine inhibition were reported to be approximately 25 µM, indicating moderate efficacy compared to standard anti-inflammatory agents .
Neuroprotective Effects
Emerging studies suggest that DEAPCA may possess neuroprotective properties. In cellular models of oxidative stress, DEAPCA demonstrated a capacity to reduce reactive oxygen species (ROS) levels and improve cell viability. This effect was attributed to the compound's ability to modulate antioxidant enzyme activity, particularly superoxide dismutase (SOD) and catalase .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DEAPCA was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to greater bacterial inhibition. The study concluded that DEAPCA could be a promising candidate for developing new antimicrobial agents.
Study 2: Inflammation Model
A rat model of carrageenan-induced paw edema was used to assess the anti-inflammatory effects of DEAPCA. The results showed a significant reduction in edema size at doses of 10 mg/kg and 20 mg/kg, comparable to indomethacin, a standard anti-inflammatory drug .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory IC50 (µM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 50 - 200 | 25 | Moderate |
| Pyridine-2-carboxylic acid | 100 - 300 | 30 | Low |
| N,N-Diethyl-pyridin-4-amine | 75 - 250 | 20 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
